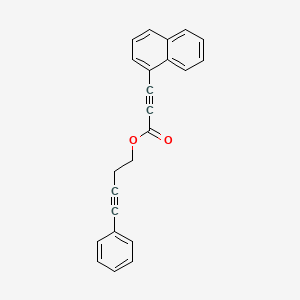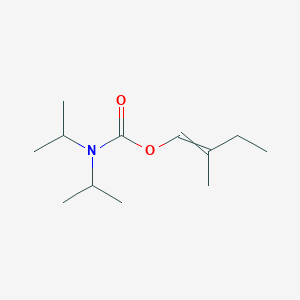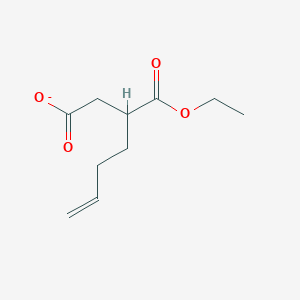
Diethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate is an organic compound with a complex structure that includes both ester and imine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate typically involves the condensation of diethyl 3-phenyl-L-glutamate with benzophenone. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the imine bond. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxime derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of amide or ether derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Diethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active components that interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl N-(benzylidene)-3-phenyl-L-glutamate
- Diethyl N-(phenylmethylidene)-3-phenyl-L-glutamate
- Diethyl N-(p-tolylmethylidene)-3-phenyl-L-glutamate
Uniqueness
Diethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate is unique due to the presence of the diphenylmethylidene group, which can enhance its stability and reactivity compared to similar compounds. This structural feature may also contribute to its distinct biological activity and potential therapeutic applications.
Propiedades
Número CAS |
651322-01-9 |
|---|---|
Fórmula molecular |
C28H29NO4 |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
diethyl (2S)-2-(benzhydrylideneamino)-3-phenylpentanedioate |
InChI |
InChI=1S/C28H29NO4/c1-3-32-25(30)20-24(21-14-8-5-9-15-21)27(28(31)33-4-2)29-26(22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24,27H,3-4,20H2,1-2H3/t24?,27-/m0/s1 |
Clave InChI |
NSNIDNJDCUNREH-WKDCXCOVSA-N |
SMILES isomérico |
CCOC(=O)CC(C1=CC=CC=C1)[C@@H](C(=O)OCC)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCOC(=O)CC(C1=CC=CC=C1)C(C(=O)OCC)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Phenylethyl)sulfanyl]-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12610287.png)





![1,1'-[Sulfanediylbis(methylene)]bis(pentabromobenzene)](/img/structure/B12610315.png)

![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}aniline](/img/structure/B12610331.png)

![N-[(E)-hydrazinylidenemethyl]-1-quinolin-5-ylpyrrole-3-carboxamide](/img/structure/B12610357.png)
![N-[(2S)-2-Amino-3-methylbutyl]-4-methylbenzamide](/img/structure/B12610362.png)
![2-cyclopropyl-1-[4-[5-[4-[(N'-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12610367.png)
![1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)-](/img/structure/B12610372.png)
